2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine
Description
Pyrimidines are heterocyclic aromatic compounds that serve as core structures for numerous pharmaceuticals due to their ability to mimic nucleobases and interact with biological targets. The introduction of fluorine atoms and fluorinated groups (e.g., difluoromethyl) enhances metabolic stability, bioavailability, and binding affinity, as fluorine’s electronegativity and small atomic radius optimize steric and electronic interactions . This compound features a difluoromethyl group at position 4, a chloro substituent at position 2, and a 4-fluorophenyl ring at position 5. These modifications are strategically designed to balance lipophilicity, solubility, and target engagement.
Properties
IUPAC Name |
2-chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-11-16-8(5-9(17-11)10(14)15)6-1-3-7(13)4-2-6/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAOKOIXLOOLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : C11H6ClF3N2
- Molecular Weight : 244.63 g/mol
- CAS Number : 1271474-98-6
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The synthetic pathway often includes the introduction of the difluoromethyl and chloro groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
Antitumor Activity
Research indicates that compounds containing a pyrimidine core often exhibit significant antitumor properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation in various cancer lines, including those resistant to conventional therapies.
- Case Study: Inhibition of c-KIT Mutants
Anti-inflammatory Activity
Pyrimidines have also been evaluated for their anti-inflammatory properties. Certain derivatives have shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes.
- Case Study: COX Inhibition
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial effects, where it has been tested against various bacterial and fungal strains.
- Case Study: Antimicrobial Testing
The exact mechanism of action for this compound remains under investigation. However, its biological activities are likely mediated through:
- Inhibition of specific kinases (e.g., c-KIT)
- Modulation of inflammatory pathways by affecting COX enzymes
- Disruption of microbial cell wall synthesis
Data Summary
| Activity Type | Related Studies | Key Findings |
|---|---|---|
| Antitumor | Inhibition of c-KIT mutants | Effective against GIST-associated mutations |
| Anti-inflammatory | COX inhibition studies | Selective COX-2 inhibition with minimal side effects |
| Antimicrobial | Testing against bacterial strains | Significant activity against multiple pathogens |
Scientific Research Applications
Medicinal Chemistry
2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer properties. For instance:
- Anti-inflammatory Activity : Studies have reported that certain pyrimidine derivatives inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. In vitro assays demonstrated significant COX-2 inhibition, suggesting potential applications in treating inflammatory diseases .
- Anticancer Activity : The compound's structural features may contribute to its ability to interact with specific biological targets involved in cancer progression. Preliminary studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines .
Agrochemicals
The unique chemical structure of this compound also positions it as a candidate for use in agrochemicals. Its fluorinated groups may enhance the stability and efficacy of pesticides or herbicides by improving their bioavailability and reducing degradation in environmental conditions.
Material Science
In material science, the compound's properties can be leveraged for developing advanced materials. Pyrimidine derivatives are often explored for their roles in organic electronics and photonic devices due to their ability to form stable organic semiconductors.
Case Study 1: Anti-inflammatory Effects
A study published in the Royal Society of Chemistry highlighted the synthesis of various pyrimidine derivatives, including those structurally related to this compound. These compounds were evaluated for their anti-inflammatory effects through COX inhibition assays. The results showed that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Study 2: Synthesis and Characterization
Research focusing on the synthesis of pyrimidine compounds has utilized this compound as a key intermediate. The synthetic routes often involve reactions with various nucleophiles to create more complex structures with potential biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine are best understood through comparison with analogous pyrimidine derivatives. Below is a detailed analysis of key analogs:
Substituent Variations at Position 4
2-Chloro-4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidine (5e)
- Structure : Position 4 has a 4-chlorophenyl group instead of difluoromethyl.
- Properties :
- Higher molecular weight (C₁₆H₁₀ClFN₂ vs. C₁₁H₇ClF₃N₂ for the target compound).
- Reduced lipophilicity due to the absence of fluorinated alkyl groups.
- Synthesis yield: 63% via nucleophilic substitution and column chromatography .
- Biological Relevance : Chlorophenyl groups enhance π-π stacking but may reduce metabolic stability compared to fluorinated alkyl groups.
2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyrimidine (DT595)
- Structure : Trifluoromethyl (CF₃) replaces difluoromethyl (CF₂H) at position 3.
- Properties :
- Molecular formula: C₁₁H₅ClF₄N₂; molar mass: 276.62 g/mol .
- Synthesis : Requires specialized fluorinating agents, which may lower yield compared to CF₂H-containing analogs.
Substituent Variations at Position 6
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine
- Structure : Sulfanyl (S-) linkage at position 6 instead of direct phenyl attachment.
- Properties :
- Molecular formula: C₁₀H₇ClFN₃S; molar mass: 255.7 g/mol .
- Sulfur incorporation may improve solubility but reduce stability due to oxidation susceptibility.
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
- Structure : Dichlorophenyl at position 6 and CF₃ at position 4.
- Properties :
Functional Group Impact on Bioactivity
- Difluoromethyl (CF₂H) vs.
- Chloro vs. Amino at Position 2: Chloro groups enhance electrophilicity, facilitating nucleophilic substitution reactions in drug-target interactions, whereas amino groups increase solubility but may reduce stability .
Comparative Data Table
Research Implications
- Synthetic Challenges : Difluoromethyl-containing pyrimidines require precise control of fluorination conditions, whereas chlorophenyl analogs are more straightforward to synthesize .
- Biological Performance : The difluoromethyl group in the target compound likely offers a balance between CF₃’s potency and reduced toxicity, making it a promising candidate for kinase or enzyme inhibitors.
- Structural Insights : Crystallographic studies (e.g., dihedral angles in ) suggest that fluorinated pyrimidines adopt conformations optimal for target binding .
Preparation Methods
Pyrimidine Core Construction and Aryl Substitution
The 6-(4-fluorophenyl) substitution on the pyrimidine ring is commonly introduced via cross-coupling reactions such as Suzuki or Stille coupling, using halogenated pyrimidine intermediates and 4-fluorophenyl boronic acids or stannanes. This step ensures selective arylation at the 6-position.
Difluoromethyl Group Introduction
Difluoromethylation at the 4-position of the pyrimidine ring is more challenging and has been addressed in recent literature through late-stage difluoromethylation techniques. These methods involve:
- Coupling of aryl halides with difluoromethylating agents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield difluoromethylated arenes.
- Stepwise strategies that allow selective difluoromethylation on electron-deficient heteroaromatic systems, including pyrimidines.
These methods provide access to the difluoromethyl functionality under relatively mild conditions with good functional group tolerance.
Chlorination at the 2-Position
The 2-chloro substituent is typically introduced via chlorination of a 2-hydroxypyrimidine intermediate. A common chlorinating agent is thionyl chloride (SOCl2), often catalyzed by a small amount of DMF, with reflux conditions in solvents such as 1,2-dichloroethane. This step converts the 2-hydroxy group into the 2-chloro substituent with high efficiency.
Representative Synthetic Procedure (Adapted from Related Pyrimidine Syntheses)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of 2-hydroxy-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine | Cross-coupling of 2-hydroxy-4-(difluoromethyl)pyrimidine with 4-fluorophenyl boronic acid under Pd-catalysis | 65-75 | Requires inert atmosphere, base such as K2CO3 |
| 2 | Chlorination of 2-hydroxy group to 2-chloro | Treatment with thionyl chloride (SOCl2) and catalytic DMF in 1,2-dichloroethane, reflux 4 h | 80-90 | Careful temperature control at ~110°C |
| 3 | Purification | Recrystallization from methanol or chromatography | — | Ensures high purity |
Detailed Research Findings and Notes
Difluoromethylation Techniques: Late-stage difluoromethylation strategies have evolved to allow the introduction of the CF2H group onto heteroaromatics including pyrimidines. These methods often use difluoromethylating reagents that form the C–CF2H bond via cross-coupling or radical pathways. The stepwise approach involving ethyl 2,2-difluoro-2-(trimethylsilyl)acetate followed by hydrolysis and decarboxylation is notable for its generality and applicability to electron-deficient systems.
Chlorination Step: The conversion of 2-hydroxy pyrimidines to 2-chloro derivatives using SOCl2 is well-documented, providing high yields and clean reactions. The presence of catalytic DMF enhances the chlorination efficiency by forming a reactive Vilsmeier intermediate.
Solvent and Reaction Conditions: Hydrocarbon solvents or chlorinated solvents such as dichloromethane and 1,2-dichloroethane are preferred for their inertness and ability to dissolve both organic substrates and reagents. Temperature control during reagent addition and reaction is critical for maximizing yield and minimizing side reactions.
Comparative Table of Preparation Methods for Related Pyrimidine Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine, and what factors influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or condensation reactions. A metal-free approach using β-CF3 aryl ketones under mild conditions (e.g., DMF, 60°C) achieves high yields (~85%) by optimizing substituent electronic effects . Key factors include:
- Reagent selection : Use of KF or Cs2CO3 as bases to activate fluorinated intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
- Yield determinants : Steric hindrance from the 4-fluorophenyl group and reactivity of the difluoromethyl substituent.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/19F NMR : Look for singlet peaks for the difluoromethyl group (δ ~5.8–6.2 ppm in 1H; δ ~-100 to -110 ppm in 19F) and aromatic protons (δ ~7.2–8.1 ppm) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 283.05 (calculated: 283.04) .
- XRD : Resolve structural ambiguities in halogenated pyrimidines using SHELX software for refinement (R factor < 0.05) .
Q. What safety protocols are critical when handling intermediates during synthesis?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant goggles, and fume hoods to avoid inhalation/contact with toxic intermediates (e.g., chlorinated pyrimidines) .
- Waste disposal : Segregate halogenated waste and use licensed disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in halogenated pyrimidines, and what software is recommended for data analysis?
- Methodological Answer :
- Crystal growth : Use slow evaporation of a dichloromethane/methanol (3:1) solution to obtain single crystals .
- Data refinement : SHELXL (for small molecules) and Olex2 (for visualization) are recommended. Critical parameters include bond length accuracy (mean σ(C–C) < 0.006 Å) and R-factor convergence (< 0.055) .
- Challenges : Address twinning or disorder in the difluoromethyl group by refining occupancy ratios .
Q. What strategies can reconcile contradictory data from different synthetic routes (e.g., yield disparities)?
- Methodological Answer :
- Controlled experiments : Compare reaction kinetics (e.g., via HPLC monitoring) under varying temperatures (40–80°C) and catalysts (e.g., Pd vs. Cu) .
- Computational modeling : Use DFT calculations (Gaussian 16) to assess energy barriers for NAS reactions involving the 4-fluorophenyl group .
- Cross-validation : Validate purity by TLC, NMR, and elemental analysis to rule out byproduct interference .
Q. How can structure-activity relationship (SAR) studies optimize antiviral activity in fluorinated pyrimidine derivatives?
- Methodological Answer :
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance binding to viral targets (e.g., HBV polymerase) .
- In vitro assays : Test inhibition of viral replication in HBV-transgenic mice (IC50 < 50 nM) using RT-qPCR for viral load quantification .
- Docking studies : AutoDock Vina can predict interactions between the difluoromethyl group and hydrophobic enzyme pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
